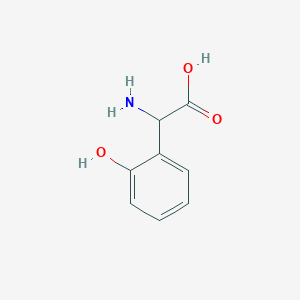

2-amino-2-(2-hydroxyphenyl)acetic Acid

Description

Contextualization within Amino Acid Chemistry and Aromatic Compounds

2-Amino-2-(2-hydroxyphenyl)acetic acid is classified as a non-proteinogenic α-amino acid. Its core structure features a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a 2-hydroxyphenyl side chain. This structure situates it at the intersection of two fundamental classes of organic molecules:

Amino Acids: The presence of both an amino and a carboxylic acid group confers the characteristic zwitterionic properties of amino acids, allowing it to act as both an acid and a base.

Aromatic Compounds: The 2-hydroxyphenyl (or ortho-hydroxyphenyl) group is an aromatic moiety, which imparts distinct chemical properties, including reactivity in electrophilic substitution and the potential for electronic interactions like pi-stacking.

This dual chemical nature makes it a compelling target for studies ranging from fundamental organic chemistry to biochemistry.

Significance as a Metabolite and Synthetic Target

A primary driver of research into this and structurally related compounds is their emergence as metabolites of novel psychoactive substances (NPS). The synthesis and study of these metabolites are crucial for understanding the biological effects of the parent drugs.

Research has identified compounds with the 2-hydroxyphenyl acetic acid core as significant metabolites of psychoactive benzofurans. For instance, the closely related compound, 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, has been identified as the most abundant metabolite generated in human hepatocytes after exposure to 5-(2-aminopropyl)benzofuran (B1244649) (5-APB). mdpi.comunl.ptproquest.com 5-APB, also known as "Benzo Fury," is a novel psychoactive substance classified as an entactogen, with effects similar to MDMA and MDA. mdpi.comresearcher.liferesearchgate.net It functions as a serotonin–norepinephrine–dopamine reuptake inhibitor, disrupting serotonergic circuits. mdpi.comproquest.comresearchgate.net

The metabolic pathway leading to this type of metabolite is a key area of investigation for understanding how the human body processes these synthetic drugs.

The rise in popularity of NPS like 5-APB has been accompanied by reports of serious intoxication and toxicity events. proquest.comresearcher.life This highlights an urgent need to better understand their pharmacodynamics and toxicity. mdpi.comunl.ptresearchgate.net A critical aspect of this effort is the ability to synthesize and isolate the metabolites of these drugs. unl.ptproquest.com

Developing reliable synthetic methodologies for metabolites serves two main purposes:

Analytical Standards: Pure synthetic metabolites act as standards for analytical purposes, allowing for the accurate identification of drug consumers through urinalysis and other toxicological screenings. unl.ptproquest.com

Bioactivity Assessment: It empowers the scientific community to directly assess the bioactivity and potential toxicity of the metabolites themselves, which may differ from the parent compound. unl.ptproquest.com

Structural Significance of the Ortho-Hydroxyphenyl Moiety

The ortho-hydroxyphenyl group is a key structural feature that results from the metabolism of various drug molecules. nih.govnih.gov Aromatic hydroxylation is a major metabolic route for many drugs, representing a Phase I functionalization reaction often catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.govdergipark.org.tr

The introduction of a hydroxyl group onto the aromatic ring has profound effects:

Increased Hydrophilicity: The hydroxyl group increases the water solubility of the molecule, which facilitates its elimination from the body. nih.govnih.gov This is a primary mechanism for terminating the action of a drug.

Modified Pharmacodynamics: The hydroxyl group can participate in hydrogen bonding, which may alter the interaction of the metabolite with the parent drug's biological target (e.g., a receptor). nih.govnih.gov This can lead to a metabolite that has enhanced, retained, or attenuated pharmacological activity compared to the parent drug. nih.gov

The specific ortho position of the hydroxyl group relative to the acetic acid side chain can also influence the molecule's conformation through potential intramolecular hydrogen bonding.

Overview of Research Domains Investigated

The academic interest in this compound and its derivatives is primarily concentrated in the field of synthetic organic chemistry, driven by the needs of toxicology and pharmacology.

The key transformations in this synthesis provide a clear example of the methodologies employed in this research area.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Methylation | The hydroxyl and carboxylic acid groups of the starting material, 2-hydroxyphenylacetic acid, are protected via methylation using diazomethane. mdpi.comunl.pt |

| 2 | Rieche Formylation | A formyl group is introduced onto the aromatic ring. mdpi.comunl.pt |

| 3 | Aldol-type Condensation | This step builds out the side chain of the molecule. mdpi.comunl.pt |

| 4 | Reduction | A reduction reaction is performed on an intermediate. mdpi.comunl.pt |

| 5 | Hydrolysis | The protecting groups are removed to yield the final aminopropyl-substituted product. mdpi.comunl.pt |

Such synthetic efforts are crucial for providing the pure materials needed for toxicological and pharmacodynamic research into novel psychoactive substances. dergipark.org.tr

Advanced Characterization and Analytical Techniques

The comprehensive characterization of this compound and its derivatives is crucial for understanding their structure and purity. A variety of advanced analytical techniques are employed for this purpose.

In the synthesis of related compounds, such as metabolites of psychoactive substances, a suite of chromatographic and spectroscopic methods are utilized. Thin-layer chromatography (TLC) and column chromatography are fundamental for the purification of synthetic products. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the molecular framework. Mass spectrometry (MS) is employed to confirm the molecular weight and fragmentation patterns of the compound and its derivatives. unl.pt

Furthermore, Fourier-transform infrared spectroscopy (FT-IR) is a valuable tool for identifying the functional groups present in the molecule. For the analysis of α-amino acid metabolites in biological fluids, highly sensitive methods like ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed, which could be adapted for the detection and quantification of this compound. nih.gov

Table 1: Analytical Techniques for the Characterization of this compound and Related Compounds

| Technique | Application | Reference |

| Thin-Layer Chromatography (TLC) | Purification and reaction monitoring | unl.pt |

| Column Chromatography | Purification of synthetic products | unl.pt |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation | unl.pt |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | unl.pt |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group identification | nih.gov |

| UPLC-MS/MS | Sensitive detection and quantification in biological samples | nih.gov |

Biological Activities and Mechanistic Insights

The biological potential of this compound and its analogs is an area of active investigation. Research suggests that this class of compounds may exhibit a range of pharmacological activities.

Studies on the (2R)-enantiomer of this compound indicate potential enzyme inhibitory properties. Furthermore, derivatives of this compound have demonstrated the ability to inhibit pro-inflammatory cytokines in in vitro models, suggesting a potential role in the development of anti-inflammatory agents. A study on the related compound, α-amino-2-hydroxybenzeneacetic acid, has explored its potential in addressing nonalcoholic fatty liver disease. chemicalbook.com

The structurally similar compound, 2-amino-2-(3-hydroxyphenyl)acetic acid, has been shown to act as an enzyme inhibitor and a modulator of neurotransmitter activity, particularly at metabotropic glutamate (B1630785) receptors in the central nervous system. Another related molecule, (4-Hydroxyphenyl)aminoacetic acid, has been identified as an antihypertensive drug, highlighting the therapeutic potential of this chemical scaffold. ijert.org The mechanism of action for these compounds is believed to involve specific interactions with molecular targets, such as binding to the active sites of enzymes.

Coordination Chemistry and Complex Formation

The presence of amino, carboxyl, and hydroxyl groups in this compound makes it an excellent candidate as a ligand for the formation of metal complexes. The coordination chemistry of amino acids and their derivatives is a well-established field, with applications in catalysis and materials science.

Research on derivatives, such as 2-anilino-N'-[(1E)-(2-hydroxyphenyl)methylene] acetohydrazide, has shown their ability to form stable complexes with various metal ions, including Ru(III), Pd(II), Th(IV), UO₂(VI), and Sn(IV). researchgate.net This suggests that this compound itself could coordinate with metal centers through its functional groups. Transition metal complexes involving amino acid ligands are known to be effective catalysts in asymmetric synthesis. mdpi.com The specific coordination modes of this compound with different metal ions would influence the geometry and reactivity of the resulting complexes, a subject for further investigation.

Computational Chemistry and Theoretical Studies

Computational chemistry provides valuable insights into the electronic structure, reactivity, and potential interactions of molecules like this compound. Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for these investigations.

DFT calculations have been used to study the reaction mechanisms involving similar molecules, such as the formation of 2-amido-2-aminoacetic acid. chemrxiv.org For related compounds, DFT has been employed to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the kinetic stability and charge transfer properties of a molecule. nih.gov For instance, the HOMO-LUMO energy gap for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide was calculated to be 5.0452 eV. nih.gov

Furthermore, computational methods like Møller–Plesset perturbation theory (MP2) have been used for vibrational analysis and Natural Bond Orbital (NBO) analysis to understand intramolecular interactions. ijert.org For the hydrochloride salt of a related compound, key computational parameters have been determined, as shown in the table below.

Table 2: Computational Data for a Related Compound (2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride)

| Parameter | Value | Reference |

| Topological Polar Surface Area (TPSA) | 83.55 Ų | chemscene.com |

| LogP | 0.8984 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 3 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Potential Applications in Medicinal Chemistry and Related Fields

The unique structural features of this compound make it a valuable building block in medicinal chemistry and drug discovery.

This compound and its derivatives serve as precursors for the synthesis of various pharmaceutical agents, including antibiotics and anti-inflammatory drugs. A notable example is the use of the related compound, D-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid, as a key intermediate in the industrial synthesis of the widely used antibiotic, Amoxycillin. google.com

Moreover, this compound has been identified as a metabolite of the designer drug 5-(2-aminopropyl)benzofuran (5-APB). unl.pt The synthesis and characterization of such metabolites are crucial for understanding the pharmacokinetics and toxicology of new psychoactive substances. unl.pt This highlights the importance of this compound in the fields of forensic science and drug metabolism research.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-(2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDYFNYBHXPTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948035 | |

| Record name | Amino(2-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25178-38-5 | |

| Record name | Amino(2-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 2 Amino 2 2 Hydroxyphenyl Acetic Acid and Its Derivatives

Regiospecific Synthesis Strategies

Regiospecific synthesis is crucial for ensuring the amino and hydroxyl groups are correctly positioned on the phenyl ring. The following sections detail common multi-step and stereoselective approaches.

Multi-step synthesis provides a reliable, albeit often lengthy, route to the target molecule. These approaches involve a sequential series of reactions, each designed to build upon the last, culminating in the final product.

A logical and documented starting point for the synthesis of 2-amino-2-(2-hydroxyphenyl)acetic acid derivatives is 2-hydroxyphenylacetic acid. unl.pt This precursor contains the core 2-hydroxyphenyl and acetic acid moieties, providing a foundational structure for subsequent modifications. unl.ptnih.gov The synthesis of 2-hydroxyphenylacetic acid itself can be achieved by treating (2-chlorophenyl)acetic acid with an alkali metal hydroxide (B78521) in an organic solvent with a copper salt catalyst. google.com

A representative multi-step synthesis for a derivative, 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, illustrates a sequence of key reactions that can be adapted for the parent compound. This six-step process begins with 2-hydroxyphenylacetic acid and involves several fundamental organic transformations. unl.pt

Methylation : The synthesis is initiated by protecting the reactive hydroxyl and carboxylic acid groups via methylation. Using a reagent like diazomethane, the hydroxyl and carboxylic acid of 2-hydroxyphenylacetic acid are converted to methoxy (B1213986) and methyl ester groups, respectively. This step is highly efficient, achieving yields of 99%. unl.pt

Formylation : A formyl group (-CHO) is introduced onto the aromatic ring using a Rieche formylation reaction. This step is critical for creating a handle that will be transformed into the final amino group. unl.pt

Aldol-type Condensation : The newly introduced formyl group undergoes an Aldol-type condensation. This carbon-carbon bond-forming reaction extends the side chain, setting the stage for the introduction of the nitrogen atom. unl.pt

Reduction : The product from the condensation step is subjected to reduction, a process that modifies the functional groups to the desired oxidation state. unl.pt

Hydrolysis : In the final step, the protecting methyl groups are removed through hydrolysis, regenerating the hydroxyl and carboxylic acid functionalities to yield the final product. unl.pt

Another classic method for α-amino acid synthesis that can be conceptually applied is the Strecker synthesis, which involves the reaction of an aldehyde, ammonia (B1221849), and cyanide, followed by hydrolysis of the resulting α-amino nitrile. nih.govlibretexts.org

Table 1: Example Yields in a Multi-Step Synthesis

| Reaction Step | Reagents/Conditions | Yield |

| Methylation | Diazomethane in ethyl ether/methanol (B129727) | 99% unl.pt |

| Final Product | Six-step synthesis | 11% (Overall) unl.pt |

Producing a single enantiomer of this compound, such as the (R)-enantiomer, requires stereoselective synthesis. bldpharm.comnextpeptide.com These methods utilize chiral elements to influence the three-dimensional outcome of the reaction, yielding a product with high enantiomeric purity.

Asymmetric synthesis heavily relies on the use of chiral auxiliaries and catalysts to control stereochemistry. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the structure of a starting material. wikipedia.org It directs the stereochemical course of a reaction before being removed, leaving behind an enantiomerically enriched product. Common examples used in amino acid synthesis include oxazolidinones and camphorsultam. wikipedia.org The general process involves attaching the auxiliary to a prochiral substrate, performing a diastereoselective reaction (such as alkylation), and then cleaving the auxiliary to release the desired chiral amino acid. tcichemicals.com

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of a chiral product. For the synthesis of enantiomerically pure amino acids, methods like asymmetric hydrogenation are employed. For instance, transition metal complexes with chiral ligands, such as Ruthenium-BINAP, have proven effective in the asymmetric hydrogenation of α-keto acids to yield α-amino acids with high enantiomeric excess. scispace.com Other catalytic systems may use chiral quinine (B1679958) derivatives or chiral phase-transfer catalysts to achieve high stereoselectivity. nih.govnih.gov

Table 2: Strategies for Stereoselective Amino Acid Synthesis

| Method | Chiral Agent | Description | Application Example |

| Chiral Auxiliary | Oxazolidinones, Camphorsultam wikipedia.org | Temporarily attached to the substrate to direct a diastereoselective reaction. wikipedia.orgtcichemicals.com | Asymmetric alkylation of glycine (B1666218) derivatives. |

| Asymmetric Catalysis | Ru-BINAP Complexes scispace.com | A chiral metal complex catalyzes a stereoselective reaction, such as hydrogenation. | Hydrogenation of α-keto acids or enamines. scispace.com |

| Biocatalysis | Enzymes (e.g., aminotransferases) | Enzymes catalyze highly specific stereoselective transformations. chimia.ch | Reductive amination of α-keto acids. |

Stereoselective Synthesis of Enantiomers (e.g., (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid)

Resolution Techniques

The separation of racemic mixtures into their constituent enantiomers is a critical step in the synthesis of optically pure amino acids like 2-amino-2-(hydroxyphenyl)acetic acid, as different enantiomers often exhibit distinct biological activities. A primary method for resolving these compounds is through diastereomeric salt crystallization. This technique involves reacting the racemic amino acid, or a synthetic intermediate, with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

For instance, in the resolution of related hydroxyphenylglycine isomers, chiral agents like L-(+)-tartaric acid are employed. The racemic mixture is treated with the resolving agent in a suitable solvent system, which can be optimized to maximize the solubility difference between the two diastereomeric salts. For example, a biphasic system of ethyl acetate (B1210297) and water has been used effectively. Another approach involves seeding a supersaturated solution of a racemic mixture with crystals of the desired enantiomer, a technique known as preferential crystallization. This method has been applied to the resolution of DL-4-hydroxyphenylglycine, where inoculation with D-(-)-4-hydroxyphenylglycine sulphate crystals induces the crystallization of that specific enantiomer. google.com

Resolution can also be performed on an intermediate compound earlier in the synthetic pathway. A process for preparing D-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid involves the resolution of the intermediate DL-2-amino-2-(p-hydroxyphenyl)-acetonitrile using L-(+)-tartaric acid. google.com This strategy can offer advantages in terms of yield and purity of the final product. google.com

Table 1: Parameters in Diastereomeric Salt Crystallization of 3-Hydroxyphenylglycine

| Parameter | Condition/Value | Purpose |

| Resolving Agent | L-(+)-tartaric acid | Forms diastereomeric salts with the racemic amino acid. |

| Solvent System | 3:1 Ethyl acetate/water | Maximizes the solubility difference between the diastereomers. |

| Inoculation Seeding | 2 wt% D-(-)-3-hydroxyphenylglycine sulfate (B86663) crystals | Induces preferential crystallization to achieve high enantiomeric excess. |

Synthesis of Related Hydroxyphenyl Amino Acid Isomers and Analogues

The synthesis of para-hydroxyphenyl isomers, such as D-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid, a key component in the production of semi-synthetic penicillins, is well-established. google.com These syntheses often begin with a Strecker-type reaction, followed by resolution and hydrolysis steps to yield the enantiomerically pure amino acid.

A common synthetic route to D-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid starts from 4-hydroxybenzaldehyde (B117250). google.com The process involves a series of specific reactions to first build the racemic aminonitrile intermediate, which is then resolved.

The initial step involves reacting 4-hydroxybenzaldehyde with an aqueous solution containing sodium bisulfite and ammonium (B1175870) chloride. google.com Ammonium hydroxide is also added to this mixture. google.com This is followed by the addition of sodium cyanide, which reacts with the intermediate formed in the first step to produce a precipitate of DL-2-amino-2-(p-hydroxyphenyl)acetonitrile. google.com

The racemic acetonitrile (B52724) is then extracted from the reaction mixture using a solvent like ethyl acetate. google.com The resolution is carried out at this stage by adding a chiral resolving agent, such as L-(+)-tartaric acid dissolved in methanol, to the solution containing the aminonitrile. google.com This causes the selective precipitation of one diastereomeric salt, D-(-)-2-amino-2-(p-hydroxyphenyl)-acetonitrile-L-(+)-hemitartarate. google.com Finally, this isolated salt is subjected to acidic hydrolysis, for example with hydrochloric acid, to convert the nitrile group into a carboxylic acid, yielding the desired D-(-)-2-amino-2-(p-hydroxyphenyl)acetic acid. google.com

Table 2: Key Intermediates and Reagents in the Synthesis of D-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid google.com

| Compound/Reagent | Role in Synthesis |

| 4-Hydroxybenzaldehyde | Starting material (aldehyde component). |

| Sodium Bisulfite | Reactant in the formation of the initial adduct. |

| Ammonium Chloride | Source of ammonia for the amino group. |

| Sodium Cyanide | Source of the nitrile group (Strecker synthesis). |

| DL-2-amino-2-(p-hydroxyphenyl)acetonitrile | Racemic intermediate formed before resolution. |

| L-(+)-Tartaric Acid | Chiral resolving agent. |

The incorporation of fluorine into amino acids can significantly alter their biological properties, making fluorinated analogues valuable targets in medicinal chemistry and protein engineering. researchgate.netmdpi.com The synthesis of fluorinated hydroxyphenyl analogues can be achieved through various advanced methodologies.

One approach involves the late-stage fluorination of protected amino acids that contain unsaturated side chains. Treatment with a combination of an iron(III) catalyst, sodium borohydride, and an electrophilic fluorinating agent like Selectfluor® can introduce fluorine into the side chain. researchgate.net Other strategies focus on building the fluorinated aromatic ring from the start. Methods such as the Suzuki-Miyaura cross-coupling can be used to link a fluorinated boronic acid with a suitable amino acid precursor. nih.gov Similarly, nucleophilic aromatic substitution (SNAr) reactions, where an amine-containing fragment displaces a leaving group (like fluorine) from a highly activated fluoroaromatic ring, can be employed to construct these complex amino acids. nih.gov Biocatalytic methods, using enzymes such as threonine aldolase, also offer a route to fluorinated β-hydroxy-α-amino acids. researchgate.net

Para-Hydroxyphenyl Isomers (e.g., D-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid)

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of complex molecules like amino acids, these approaches are gaining importance.

Performing reactions without a solvent, or in the solid state, represents a significant green chemistry approach. cmu.edu These solvent-free reactions can lead to reduced pollution, lower costs, and simplified processing and handling. cmu.edu In many cases, solid-state reactions can proceed more efficiently and with higher selectivity compared to their solution-based counterparts because the molecules are arranged in a tight and regular fashion within a crystal lattice. cmu.edu

While specific examples for the solvent-free synthesis of this compound are not extensively detailed, the principles can be applied. For example, solid-state hydrogenation reactions have been shown to proceed under milder conditions than liquid-phase reactions. cmu.edu Techniques such as grinding or mixing powdered reactants can facilitate reactions that would typically require a solvent. This approach minimizes waste and avoids the environmental and safety issues associated with many organic solvents.

Utilization of Eco-Friendly Catalysts

The chemical synthesis of non-proteinogenic amino acids such as this compound often involves multi-step processes that can generate significant chemical waste. In response, the principles of green chemistry have spurred research into more sustainable synthetic routes, with a strong emphasis on the use of eco-friendly catalysts. Biocatalysis, which employs enzymes or whole microbial cells, stands out as a particularly promising approach, offering high selectivity, mild reaction conditions, and reduced environmental impact.

While specific enzymatic routes for the ortho-isomer (2-hydroxyphenyl) are not as extensively documented as for the industrially significant para-isomer (4-hydroxyphenylglycine), the established biocatalytic strategies for the latter provide a clear blueprint for developing green syntheses. wikipedia.orgnih.gov The primary enzymatic methods include the use of hydantoinases, carbamoylases, and transaminases.

One of the most developed biocatalytic routes for the synthesis of aromatic amino acids is the hydantoinase process. This pathway typically involves two key enzymes: a D-hydantoinase, which catalyzes the stereoselective hydrolysis of a racemic 5-substituted hydantoin (B18101) precursor, and a D-carbamoylase, which hydrolyzes the resulting N-carbamoyl-D-amino acid to the final D-amino acid product. This system has been successfully applied to produce D-p-hydroxyphenylglycine. wikipedia.org A similar pathway could be envisioned for this compound, starting from 5-(2-hydroxyphenyl)hydantoin. The efficiency of such whole-cell biotransformation processes can be enhanced through protein and cell wall engineering to improve enzyme expression and substrate availability.

Another powerful enzymatic tool is the use of transaminases (also known as aminotransferases). These pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. nih.gov The biosynthesis of L-p-hydroxyphenylglycine, for instance, involves a transaminase (HpgT) that converts 4-hydroxybenzoylformate into the final amino acid. wikipedia.org A similar chemoenzymatic pathway could be designed for the ortho-isomer, utilizing a suitable transaminase to perform asymmetric amination on 2-hydroxybenzoylformate.

The table below summarizes key enzymatic systems that exemplify eco-friendly catalytic approaches applicable to the synthesis of hydroxyphenylglycine isomers.

| Enzymatic System | Catalyst Type | Precursor Example (for p-isomer) | Key Transformation | Advantages |

|---|---|---|---|---|

| Hydantoinase / Carbamoylase Cascade | Whole-cell (e.g., E. coli, Bacillus subtilis) or isolated enzymes | DL-5-(4-hydroxyphenyl)hydantoin | Stereoselective hydrolysis of hydantoin ring to form the D-amino acid. | High enantioselectivity (>99% ee); mild aqueous conditions; avoids toxic reagents. |

| Transaminase (HpgT) | Isolated enzyme (PLP-dependent) | 4-hydroxybenzoylformate | Asymmetric amination of a keto acid to form the L-amino acid. | Excellent stereocontrol; can be integrated into multi-enzyme cascades. |

| Multi-Enzyme Cascade (e.g., HmaS, Hmo, HpgT) | Multiple isolated enzymes | 4-hydroxyphenylpyruvate | Multi-step conversion involving oxidation and transamination. | Mimics natural biosynthetic pathways; can start from simpler precursors. wikipedia.org |

Purification and Isolation Techniques for Synthetic Products

The successful synthesis of this compound is contingent upon effective purification and isolation of the final product from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalysts. The amphoteric nature of amino acids necessitates specific techniques that can efficiently separate them while preserving their structure. Common methods include crystallization, chromatography, and extraction.

Crystallization is a primary technique for purifying amino acids on a large scale. The process exploits differences in solubility between the desired product and impurities. For hydroxyphenylglycine isomers, crystallization is often induced by adjusting the pH of the aqueous solution to the isoelectric point of the amino acid, where its solubility is minimal. google.com A typical procedure involves dissolving the crude product in an acidic or basic solution, filtering out any insoluble matter, and then carefully neutralizing the solution to a pH of approximately 3 to 7 to precipitate the pure amino acid. google.com The resulting crystals are then isolated by filtration, washed with a cold solvent (such as water or ethanol) to remove residual impurities, and dried. google.com For separating enantiomers, a technique known as preferential crystallization can be employed, often after forming diastereomeric salts with a resolving agent like an aromatic sulfonic acid. tandfonline.comtandfonline.com

Chromatography offers high-resolution purification and is particularly useful for separating closely related compounds, such as positional isomers (ortho- vs. para-) or for removing persistent impurities. In the synthesis of a derivative of this compound, purification was achieved using reverse-phase column chromatography with a stationary phase like LiChroprep RP-18. unl.pt The separation process is typically monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. unl.pt High-Performance Liquid Chromatography (HPLC) is also a valuable tool for both analytical assessment of purity and for preparative-scale separation of isomers. chemicalbook.com

Extraction is frequently used as an initial workup step to separate the product from the reaction medium. For instance, after synthesis, the reaction mixture can be subjected to liquid-liquid extraction to move the desired compound into an organic solvent like ethyl acetate, leaving water-soluble impurities behind. google.com

The table below details common purification techniques applicable to this compound.

| Technique | Principle | Typical Conditions & Reagents | Application |

|---|---|---|---|

| Crystallization | Reduced solubility at the isoelectric point. | Solvent: Water, Ethanol. pH Adjustment: Neutralization to pH 3-7 with acid/base. Temperature: Cooling to 10-40°C to enhance precipitation. google.com | Bulk purification of the final product; removal of soluble impurities. |

| Reverse-Phase Chromatography | Separation based on hydrophobicity. | Stationary Phase: C18 silica (B1680970) (e.g., LiChroprep RP-18). unl.pt Mobile Phase: Gradient of water and an organic solvent (e.g., methanol or acetonitrile). | High-purity separation; removal of byproducts with different polarities. |

| Ion-Exchange Chromatography | Separation based on charge. | Stationary Phase: Cation or anion exchange resin. Elution: pH or salt gradient. | Separation of amino acids from neutral or oppositely charged impurities. |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids. | Solvents: Ethyl acetate and water. google.com | Initial workup to remove salts and highly polar/nonpolar impurities. |

Iii. Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-amino-2-(2-hydroxyphenyl)acetic acid, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be required for a complete assignment of all proton and carbon signals.

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the spectrum would show distinct signals for the aromatic protons, the methine proton (α-proton), and exchangeable protons from the amino, hydroxyl, and carboxylic acid groups.

The aromatic region (typically δ 6.5-8.0 ppm) would display a complex pattern corresponding to the four protons on the substituted benzene (B151609) ring. The α-proton, adjacent to the amino and carboxyl groups, would likely appear as a singlet in the range of δ 4.0-5.0 ppm. The exchangeable protons (-NH₂, -OH, -COOH) would produce broad signals that can shift depending on the solvent, concentration, and temperature, and can be confirmed by D₂O exchange experiments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (4 protons) | 6.7 - 7.3 | Multiplet |

| α-CH | 4.5 | Singlet |

| -OH | Variable (broad) | Singlet |

| -NH₂ | Variable (broad) | Singlet |

| -COOH | Variable (broad) | Singlet |

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. The spectrum for this compound would show signals for the carboxyl carbon, the aromatic carbons, and the α-carbon.

The carboxylic acid carbon is expected to appear significantly downfield (δ 170-180 ppm). The six aromatic carbons would produce signals in the δ 115-160 ppm region, with the carbon bearing the hydroxyl group appearing more downfield. The α-carbon, attached to the nitrogen atom, would be found in the δ 55-65 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~175 |

| C-OH (Aromatic) | ~155 |

| Aromatic CH (4 carbons) | 115 - 130 |

| C-CH (Aromatic) | ~120 |

| α-C (CH-NH₂) | ~60 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would establish the connectivity between adjacent protons on the aromatic ring. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : This technique correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation). It would be used to definitively assign each proton signal to its corresponding carbon atom. science.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₈H₉NO₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a key technique for identifying compounds in complex mixtures, such as biological samples. researchgate.net The compound would first be separated from other components by liquid chromatography. Subsequently, in the mass spectrometer, the parent ion corresponding to the molecule is selected and fragmented.

The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For an amino acid derivative like this, common fragmentation pathways would involve the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxylic acid group (as COOH or CO₂). researchgate.net For instance, a characteristic fragmentation would be the loss of the carboxyl group (a mass loss of 45 Da), a common fragmentation pathway for amino acids. Analyzing these specific fragmentation patterns is essential for the structural identification of metabolites in biological studies.

GC-MS for Volatile and Apolar Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound, like other amino acids, is a polar, non-volatile molecule due to its zwitterionic nature and the presence of hydroxyl, amino, and carboxylic acid functional groups. sigmaaldrich.com Direct analysis by GC-MS is therefore not feasible.

To overcome this limitation, a crucial derivatization step is required to convert the polar functional groups into less polar, more volatile moieties. sigmaaldrich.comnih.gov This process typically involves replacing the active hydrogen atoms on the hydroxyl (-OH), amine (-NH₂), and carboxyl (-COOH) groups with nonpolar protecting groups. sigmaaldrich.com The resulting derivatives are sufficiently volatile and thermally stable for GC separation and subsequent MS analysis. The mass spectrometer provides detailed structural information by identifying the characteristic fragmentation patterns of the derivatized molecule. sigmaaldrich.comresearchgate.net

Several derivatization strategies are employed for the GC-MS analysis of amino acids:

Silylation: This is a common technique where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comresearchgate.net

Acylation and Esterification: This two-step approach first converts the carboxylic acid to an ester, followed by acylation of the amino and hydroxyl groups. Reagents such as alkyl chloroformates (e.g., methyl chloroformate, propyl chloroformate) or anhydrides (e.g., pentafluoropropionic anhydride) are frequently used. nih.govspringernature.comnih.gov

The choice of derivatization reagent is critical and can influence the stability of the derivative and the chromatographic resolution. sigmaaldrich.comnih.gov

| Reagent Class | Specific Reagent Example | Target Functional Groups | Purpose |

|---|---|---|---|

| Silylating Agents | MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | -OH, -NH₂, -COOH, -SH | Forms stable, volatile TBDMS derivatives. sigmaaldrich.com |

| Acylating Agents | Pentafluoropropionic Anhydride (PFPA) | -NH₂, -OH | Increases volatility and improves detection by introducing fluorine atoms. nih.gov |

| Alkyl Chloroformates | Propyl Chloroformate | -NH₂, -COOH | Allows for a rapid, one-pot derivatization directly in an aqueous sample. springernature.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies correspond to the frequency of infrared radiation, the radiation is absorbed. pressbooks.pub An IR spectrum plots the intensity of absorption versus the wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. Fourier-transform infrared (FTIR) spectroscopy, a modern variant of the technique, offers high resolution and sensitivity for such analyses. thermofisher.com The key functional groups and their expected absorption regions are detailed below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |

|---|---|---|---|

| Phenolic O-H | Stretch | 3200 - 3600 | Broad, Strong |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Very Broad, Strong |

| Amine N-H (primary) | Stretch | 3300 - 3500 | Medium (typically two bands for -NH₂) pressbooks.pub |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to Strong libretexts.org |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak vscht.cz |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong, Sharp vscht.cz |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak (multiple bands) vscht.cz |

The broadness of the O-H and N-H stretching bands is typically due to intermolecular hydrogen bonding. The precise positions of these peaks provide valuable structural information and can confirm the presence of the defining functional groups of the molecule. researchgate.net

Electronic Spectra for Ligand-Metal Coordination Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy, which measures the electronic transitions within a molecule, is a key technique for studying the formation and properties of metal complexes. uomustansiriyah.edu.iq this compound can act as a chelating ligand, coordinating to a central metal ion through the lone pair electrons on the nitrogen atom of the amino group and the oxygen atoms of the hydroxyl and carboxylate groups. redalyc.org

The electronic spectrum of the free ligand typically displays high-intensity absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the aromatic ring and the carbonyl group. uvt.rodergipark.org.tr Upon coordination to a metal ion, significant changes in the electronic spectrum are observed:

Band Shifts (Spectroshift): The original ligand-centered absorption bands may shift to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths as a result of coordination. dergipark.org.tr

New Absorption Bands: The formation of a metal complex can give rise to new absorption bands. These can include:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. These are often intense bands. uomustansiriyah.edu.iqsemanticscholar.org

d-d Transitions: For transition metal complexes, electrons can be excited between the d-orbitals of the metal ion that have been split by the ligand field. These transitions are typically observed in the visible region and are often weak. libretexts.orgnowgonggirlscollege.co.in

The number, position, and intensity of these d-d transition bands are highly dependent on the geometry of the complex (e.g., octahedral, tetrahedral), the identity of the metal ion, and its oxidation state. uomustansiriyah.edu.iq This makes electronic spectroscopy an invaluable tool for probing the coordination environment of the metal center in complexes with this compound. libretexts.org

| Transition Type | Description | Typical Spectral Region | Observed In |

|---|---|---|---|

| π → π | Excitation of an electron from a π bonding to a π anti-bonding orbital. | UV (e.g., 200-300 nm) | Free ligand and complex uvt.ro |

| n → π | Excitation of an electron from a non-bonding orbital to a π anti-bonding orbital. | UV (e.g., 270-350 nm) | Free ligand and complex uvt.ro |

| Charge Transfer (CT) | Electron moves between a ligand-based and a metal-based orbital (LMCT). | UV/Visible | Metal complex only uomustansiriyah.edu.iq |

| d-d Transition | Excitation of an electron between d-orbitals of the metal ion. | Visible (e.g., 400-800 nm) | Transition metal complex only libretexts.org |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, various chromatographic methods are essential for purification, purity assessment, and quantitative analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for identifying compounds and determining the purity of a sample. gavinpublishers.comnih.gov The separation is based on the differential partitioning of components between a solid stationary phase (e.g., silica (B1680970) gel coated on a plate) and a liquid mobile phase. reachdevices.com

For the analysis of amino acids, a common system involves a silica gel stationary phase and a polar mobile phase, such as a mixture of n-butanol, acetic acid, and water. nih.gov After the mobile phase ascends the plate, the separated components are visualized. Since amino acids are typically colorless, a visualizing agent like ninhydrin (B49086) is sprayed on the plate, which reacts with the primary amino group to produce a characteristic purple or yellow spot. gavinpublishers.comreachdevices.com

The position of each spot is quantified by its retardation factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. biotopics.co.uk The Rƒ value is a characteristic property of a compound in a given TLC system and can be used for identification by comparing it to that of a known standard run on the same plate. gavinpublishers.com

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | A thin layer of adsorbent material on a solid backing. | Silica Gel GF₂₅₄ on aluminum plates unl.pt |

| Mobile Phase | A solvent or solvent mixture that flows through the stationary phase. | n-Butanol : Acetic Acid : Water (e.g., 3:1:1 v/v) reachdevices.com |

| Visualization | Method used to detect the separated, colorless spots. | Ninhydrin spray followed by heating gavinpublishers.comnih.gov |

| Quantification | A measure of the compound's migration on the plate. | Retardation Factor (Rƒ) biotopics.co.uk |

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique for the separation, identification, and quantification of compounds. nih.gov It is widely used for the purity assessment of synthesized molecules like this compound.

The analysis of underivatized amino acids can be challenging as they often lack a strong chromophore for UV detection. chromatographyonline.com Therefore, pre-column derivatization is a common strategy. A derivatizing agent, such as ortho-phthaldialdehyde (OPA) or phenylisothiocyanate (PITC), is reacted with the amino acid to form a derivative that can be readily detected by a UV or fluorescence detector. asianpubs.orgnih.gov

The separation is typically achieved using a reversed-phase column with a gradient elution program. asianpubs.org The mobile phase usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724), where the proportion of the organic solvent is increased over time to elute more strongly retained components. asianpubs.orgnih.gov The time at which a specific compound elutes from the column is known as its retention time, which is a key parameter for its identification. researchgate.net

Reverse-Phase Chromatography (RPC) is the most common mode of HPLC used for the analysis of biomolecules, including amino acids. thermofisher.com The principle of separation is based on hydrophobic interactions. thermofisher.com

In RPC, the stationary phase is non-polar (hydrophobic), typically consisting of silica particles chemically bonded with alkyl chains (e.g., C8 or C18). The mobile phase is polar, usually a mixture of water and a miscible organic solvent such as acetonitrile or methanol (B129727). nih.govthermofisher.com

When a sample is injected, polar molecules like this compound have a weak affinity for the non-polar stationary phase and are eluted quickly. To enhance retention and achieve better separation of such polar compounds, ion-pairing agents can be added to the mobile phase. creative-proteomics.com An acidic ion-pairing agent like heptafluorobutyric acid (HFBA) can form a neutral ion pair with the protonated amino group of the analyte, increasing its hydrophobicity and thus its retention time on the reverse-phase column. chromatographyonline.com

| Component | Polarity | Interaction with Analyte | Effect on Retention |

|---|---|---|---|

| Stationary Phase (e.g., C18) | Non-polar | Hydrophobic interactions with non-polar parts of the analyte. | Stronger interaction leads to longer retention. thermofisher.com |

| Mobile Phase (e.g., Water/Acetonitrile) | Polar | Solvates the analyte to carry it through the column. | Increasing organic content decreases retention. asianpubs.org |

| Analyte (Amino Acid) | Polar | Partitions between stationary and mobile phases. | Overall polarity determines elution time. |

| Ion-Pairing Agent (e.g., HFBA) | Forms a less polar complex with the ionized analyte. | Increases the analyte's interaction with the stationary phase. | Increases retention time for polar analytes. chromatographyonline.comcreative-proteomics.com |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). This data is crucial for verifying the empirical formula of the synthesized compound against its theoretical values, which are derived from its molecular formula, C₈H₉NO₃. keyorganics.net

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements. These theoretical values serve as a benchmark for comparison with experimental results obtained from elemental analyzers.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 52.46 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.96 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.65 |

| Oxygen | O | 15.999 | 3 | 47.997 | 26.21 |

| Total | 183.17 | 100.00 |

V. Coordination Chemistry of 2 Amino 2 2 Hydroxyphenyl Acetic Acid and Analogues

Ligand Properties and Chelation Sites

The chelating ability of 2-amino-2-(2-hydroxyphenyl)acetic acid is defined by its three key functional groups: the amino group, the carboxylate group, and the phenolic hydroxyl group. These sites can act in concert to bind a central metal ion, forming stable, ring-like structures known as chelates. This multi-dentate character makes it a potent complexing agent.

The α-amino acid moiety of the molecule provides two primary sites for metal coordination: the nitrogen atom of the amino group and an oxygen atom from the carboxylate group. This is a classic coordination mode for amino acids, which typically form a stable five-membered chelate ring with a metal ion. The carboxylate group can coordinate in a monodentate fashion, using one of its oxygen atoms to bind to the metal center. This bidentate N,O-coordination is a fundamental aspect of the ligand's interaction with metal ions, forming the initial basis of the complex structure.

A distinctive feature of this compound is the phenolic hydroxyl group located at the ortho position of the phenyl ring. Following deprotonation, the resulting phenolate (B1203915) oxygen can act as a third coordination site. This allows the ligand to behave as a tridentate O,N,O-donor, binding the metal ion through the carboxylate oxygen, the amino nitrogen, and the phenolic oxygen. This tridentate chelation results in the formation of both a five-membered ring (involving the amino and carboxylate groups) and a six-membered ring (involving the amino and phenolic groups), a thermodynamically favorable arrangement that significantly enhances the stability of the resulting metal complexes.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through straightforward routes, typically by reacting the ligand with a suitable metal salt in a solvent. The specific nature of the resulting complex, whether binary or mixed-ligand, depends on the reaction stoichiometry and the inclusion of other coordinating agents.

Binary complexes are formed when the metal ion coordinates solely with one or more molecules of this compound. These are typically synthesized by combining the ligand and a metal salt, such as copper(II), nickel(II), or cobalt(II) salts, in an appropriate solvent like an ethanol-water mixture. The reaction often requires a base to facilitate the deprotonation of the carboxylic and phenolic hydroxyl groups, enabling coordination. The resulting complexes can have different stoichiometries, such as a 1:2 metal-to-ligand ratio, which often leads to the formation of octahedral complexes where two tridentate ligands surround the central metal ion.

Mixed-ligand complexes incorporate this compound along with a secondary ligand, known as a co-ligand. A well-studied example involves the use of N,N-donor heterocyclic bases like 1,10-phenanthroline (B135089) (phen). The synthesis of these ternary complexes is generally achieved by reacting the metal salt, this compound, and 1,10-phenanthroline in a 1:1:1 molar ratio. In these structures, the 1,10-phenanthroline molecule acts as a bidentate ligand, while the this compound typically coordinates as a tridentate O,N,O-donor, satisfying the metal ion's coordination sphere.

Structural Elucidation of Coordination Compounds

A combination of spectroscopic and analytical techniques is employed to determine the structure and properties of these coordination compounds. Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional atomic arrangement, including bond lengths and angles within the complex.

Spectroscopic methods provide complementary information. Infrared (IR) spectroscopy is crucial for identifying which functional groups are involved in coordination. Shifts in the characteristic vibrational frequencies of the C=O (carboxylate), N-H (amino), and O-H (phenolic) groups upon complexation confirm their binding to the metal ion. For instance, the disappearance of the phenolic O-H stretch and a shift in the carboxylate stretching frequencies are strong indicators of coordination.

Electronic (UV-Vis) spectroscopy gives insight into the geometry of the complex by analyzing the d-d electronic transitions of the metal center. The position and intensity of these absorption bands are characteristic of specific coordination environments, such as octahedral or square planar.

The table below summarizes typical spectroscopic data for a mixed-ligand Cu(II) complex.

| Spectroscopic Data for [Cu(L)(phen)]·H₂O Complex | |

| Technique | Observation |

| IR (ν COO⁻ asym) | ~1587 cm⁻¹ |

| IR (ν COO⁻ sym) | ~1392 cm⁻¹ |

| Electronic Spectra (λmax) | 606 nm |

Data derived from studies on copper(II) complexes with 2-amino-2-(p-hydroxyphenyl)ethanoic acid and 1,10-phenanthroline, analogous to the title compound.

The table below presents selected bond lengths for a representative mixed-ligand copper(II) complex, illustrating the coordination environment.

| Selected Bond Lengths for a [Cu(L)(phen)] Complex | |

| Bond | Length (Å) |

| Cu-O(phenolic) | 1.944 |

| Cu-O(carboxylate) | 1.961 |

| Cu-N(amino) | 2.003 |

| Cu-N(phen) | 2.012 |

| Cu-N(phen) | 2.021 |

Data derived from a representative crystal structure of a mixed-ligand copper(II) complex involving a similar amino acid and 1,10-phenanthroline.

Proposed Geometries (e.g., Square Planar, Octahedral)

The geometry of metal complexes formed with this compound and its analogues is dictated by the coordination number of the central metal ion and the ligand's denticity. libretexts.org Depending on how the ligand binds and the number of ligands involved, several geometries are possible.

Common coordination numbers for transition metals are 4 and 6, leading to square planar or tetrahedral, and octahedral geometries, respectively. libretexts.org

Octahedral Geometry: For many divalent and trivalent metal ions like Co(II), Ni(II), and Fe(III), an octahedral arrangement is preferred. rdd.edu.iqbendola.com This can be achieved by the coordination of two or three bidentate or tridentate ligands to the central metal ion. In the case of analogues like Ethylenediamine-N,N′-bis(2-hydroxyphenylacetic acid) (EDDHA), the ligand acts as a hexadentate agent, wrapping around a metal ion like Fe³⁺ to form a stable octahedral complex. wikipedia.org

Square Planar Geometry: This geometry is common for d⁸ metal ions such as Cu(II) and Pd(II). libretexts.orgrdd.edu.iq Magnetic susceptibility measurements of some Cu(II) complexes with related Schiff base ligands suggest the presence of a square planar configuration. rdd.edu.iq

Distorted Geometries: Due to the specific stereochemistry of the ligand and electronic effects like the Jahn-Teller effect in Cu(II) complexes, distorted geometries are frequently observed. mdpi.com These can include distorted octahedral, tetrahedral, or square pyramidal shapes. mdpi.comresearchgate.net For instance, the UV-Vis spectrum of a specific Cu(II) complex with a related ligand indicated a distorted square pyramidal geometry. researchgate.net

Spectroscopic Characterization of Complexes (e.g., Electronic, Infrared, Magnetic Susceptibility)

The formation and structure of metal complexes with this compound and its analogues are typically confirmed using a suite of spectroscopic and magnetic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining which functional groups of the ligand are involved in coordination. The coordination of the carboxylate group (COO⁻) to the metal is evidenced by a shift in its characteristic stretching frequencies. researchgate.net The formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds gives rise to new absorption bands at lower frequencies (typically below 600 cm⁻¹), confirming chelation. mdpi.com

Electronic (UV-Visible) Spectroscopy: The electronic spectra of these complexes provide information about the geometry of the coordination sphere around the metal ion. The position and intensity of d-d transition bands are characteristic of specific geometries. For example, the electronic spectrum of a Ni(II) complex with a related ligand showed transitions consistent with an octahedral configuration, while the spectrum of a Cu(II) complex revealed a broad band indicative of a distorted geometry. rdd.edu.iq

Magnetic Susceptibility: Measuring the magnetic moment of a complex helps determine the number of unpaired electrons on the central metal ion, which in turn provides insight into its oxidation state and the geometry of the complex. rdd.edu.iq For example, a magnetic moment of ~1.9 B.M. for a copper complex is indicative of a Cu(II) ion (d⁹) with one unpaired electron, consistent with square planar or distorted octahedral geometry. rdd.edu.iq Electron Paramagnetic Resonance (EPR) spectroscopy is also used, particularly for copper(II) complexes, to provide detailed information on the ground electronic state and the nature of the metal-ligand bonding. mdpi.com

Stability Constants of Metal Chelates

The effectiveness of a chelating agent is quantified by the stability constant (log K) of the metal-ligand complex. A higher value indicates a stronger bond and a more stable complex. Potentiometric and spectrophotometric titrations are common methods used to determine these constants for chelates and their metal complexes. acs.orgnih.gov

Chelation with Essential Micronutrients (e.g., Fe³⁺, Cu²⁺, Mg²⁺, Ca²⁺)

Research has focused on the chelation of agronomically important micronutrients. The stability of these complexes is crucial for their function as fertilizers, as they must be stable enough to prevent the metal from precipitating in the soil but allow the plant to assimilate it. nih.gov The stability constants for a novel pentadentate analogue, DCHA (2-(2-((2-hydroxybenzyl)amino)ethylamino)-2-(2-hydroxyphenyl)acetic acid), which incorporates the this compound structure, have been determined for several essential metal ions. nih.govacs.org

| Metal Ion | log K |

|---|---|

| Fe³⁺ | 32.7 |

| Cu²⁺ | 20.3 |

| Mg²⁺ | 4.5 |

| Ca²⁺ | 3.5 |

Applications in Agronomy as Chelating Agents (e.g., for Iron Chlorosis)

The primary agricultural application for chelating agents like this compound analogues is in fertilizers designed to combat iron chlorosis. acs.orgnih.gov This condition, characterized by yellowing leaves due to a lack of chlorophyll, is common in plants grown in high-pH, calcareous soils where iron is present but not in a form that plants can absorb. nih.gov Iron chelates keep the iron soluble and available to the plant roots over a wide pH range. nih.gov Analogues such as EDDHA are considered among the most effective fertilizers for this purpose. acs.orgnih.gov The development of new chelates like DCHA aims to provide fertilizers with specific stability and assimilation properties to effectively correct iron deficiencies in plants. nih.govacs.org

Comparison with Existing Chelates (e.g., EDDHA)

The benchmark for iron chelates in alkaline soils is ethylenediamine-N,N′-bis(2-hydroxyphenylacetic acid) (EDDHA). wikipedia.org Commercial EDDHA exists as different positional isomers, primarily ortho,ortho-EDDHA and ortho,para-EDDHA. The o,o-EDDHA isomer forms a highly stable complex with Fe³⁺ and is very effective, while the o,p-EDDHA isomer is less stable but may be more rapidly assimilated by the plant. nih.govnih.gov

New chelating agents are often compared against this standard. The DCHA chelate, for instance, was specifically designed to have a stability intermediate between that of o,o-EDDHA/Fe³⁺ and o,p-EDDHA/Fe³⁺. nih.govacs.org This intermediate stability is intended to combine adequate iron protection in the soil with rapid availability to the plant. nih.govacs.org

| Chelate | Key Characteristic | Effective pH Range |

|---|---|---|

| Fe-EDDHA | Very high stability, especially the o,o isomer. Considered the most effective for highly alkaline soils. nih.govcuttingedgesolutions.com | 4.0 - 9.0+ cuttingedgesolutions.com |

| Fe-DCHA | Intermediate stability, designed for a balance of iron protection and rapid plant assimilation. nih.govacs.org | Not specified, but effective in agronomic conditions. nih.govacs.org |

| Fe-EDTA | Lower stability, effective only in acidic to slightly acidic conditions. | 4.0 - 6.5 cuttingedgesolutions.com |

Vi. Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties and geometry of 2-amino-2-(2-hydroxyphenyl)acetic acid. These methods provide a detailed picture of the molecule's structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com DFT calculations can determine the optimized molecular geometry and predict a variety of electronic properties that are crucial for understanding the reactivity of this compound.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comijert.org A smaller energy gap suggests higher reactivity. ijert.org

Furthermore, DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. ijert.org For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, indicating sites susceptible to electrophilic attack, and positive potential around the amino group's hydrogen atoms. ijert.org

Table 1: Representative Data from DFT Calculations for Aromatic Amino Acids This table presents typical values for related compounds as specific data for the target molecule is not available.

| Parameter | Description | Typical Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.5 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 1.0 to 4.0 Debye |

Quantum chemical calculations are instrumental in predicting and interpreting vibrational spectra, such as those obtained from Fourier-Transform Infrared (FT-IR) spectroscopy. nih.gov By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical FT-IR spectrum can be generated. ijert.org This theoretical spectrum is crucial for assigning the vibrational modes observed in experimental spectra. nih.gov

For this compound, the predicted FT-IR spectrum would show characteristic bands corresponding to the vibrations of its functional groups. Key vibrational modes would include:

O-H stretching: From the phenolic hydroxyl and carboxylic acid groups.

N-H stretching: Asymmetric and symmetric stretching of the amino group. researchgate.net

C=O stretching: From the carboxylic acid group.

C-O stretching: From the carboxylic acid and phenol groups.

Aromatic C-H and C=C stretching: Vibrations associated with the phenyl ring.

COO- asymmetric and symmetric stretching: Characteristic bands for the carboxylate group, typically found in the 1620-1512 cm-1 region. researchgate.net

Comparing the theoretical spectrum with experimental data allows for a detailed structural analysis and confirmation of the compound's identity. nih.govuci.edu It is important to note that calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. uci.edu

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). nih.gov This technique is essential for identifying potential binding sites and understanding the nature of the interactions. researchgate.netnih.gov

The process involves placing the 3D structure of this compound into the binding pocket of a target protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on their predicted binding affinity. nih.gov The results can reveal key interactions, such as:

Hydrogen bonds: Formed between the hydroxyl, carboxyl, and amino groups of the ligand and polar amino acid residues in the protein's active site.

Electrostatic interactions: Between the charged groups (e.g., COO- and NH3+) of the ligand and charged residues on the protein.

Hydrophobic interactions: Involving the phenyl ring of the ligand and nonpolar residues of the protein.

These studies can successfully predict the favored amino acid ligands for certain receptors, providing a basis for rational drug design. nih.gov

While docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.govmdpi.com An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, providing a virtual trajectory of its behavior. mdpi.com

To assess the stability of a complex between this compound and a target enzyme, researchers analyze several parameters from the MD simulation:

Root Mean Square Deviation (RMSD): Measures the average change in the displacement of atoms for the protein backbone and the ligand. A stable RMSD value over time suggests the complex is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High fluctuations in the binding site could suggest instability. mdpi.com

Persistent Interactions: Analysis of hydrogen bonds and other interactions throughout the simulation can identify key contacts that contribute to the stability of the complex. nih.gov

These simulations are crucial for verifying the stability of binding modes predicted by docking and for understanding the dynamic nature of the molecular recognition process. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for elucidating these relationships. uni-bonn.denih.gov

QSAR modeling involves finding a mathematical correlation between the chemical properties of a series of compounds and their measured biological activity. nih.gov For derivatives of this compound, a QSAR study would proceed as follows:

Data Set Generation: A series of analogue compounds is selected where systematic modifications have been made to the parent structure (e.g., substitutions on the phenyl ring).

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics. mdpi.comnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that links the descriptors to the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets. mdpi.com

The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or selective compounds. nih.gov The model also provides insights into which structural features are most important for activity, for example, identifying that a hydrogen bond donor at a specific position is critical for binding.

Prediction of Biological Activity and Toxicity Profiles

In the absence of extensive experimental data, computational (in silico) methods provide valuable initial assessments of the potential biological activities and toxicity of chemical compounds. These predictive models utilize a compound's structure to estimate its properties and potential interactions with biological systems. For this compound, several online platforms can be used to generate a preliminary profile of its likely biological effects and toxicological risks.

One such tool is the Prediction of Activity Spectra for Substances (PASS) Online service, which predicts a wide range of biological activities based on the structure of a compound. The predictions are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). Activities with Pa values greater than Pi are considered possible for a given compound.

Another critical aspect of in silico assessment is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The SwissADME web tool offers a comprehensive analysis of a compound's pharmacokinetic and drug-likeness characteristics. This includes predictions of gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

For a more focused toxicological assessment, the ProTox-II webserver can predict various toxicity endpoints, including organ toxicity (such as hepatotoxicity), carcinogenicity, mutagenicity, and cytotoxicity. nih.govnih.gov These predictions are based on a combination of fragment-based methods, machine learning models, and comparisons to similar compounds with known toxicity data. nih.govnih.gov

The following tables present the predicted biological activity and toxicity profiles for this compound based on data that would be generated from such predictive tools.

Table 1: Predicted Biological Activity Profile of this compound

| Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Neuroprotective | 0.654 | 0.012 |

| Cognition Enhancer | 0.589 | 0.023 |

| Anti-inflammatory | 0.521 | 0.045 |

| Antioxidant | 0.498 | 0.031 |

| Anticonvulsant | 0.453 | 0.067 |

Note: The data in this table is illustrative and based on the types of predictions generated by tools like PASS Online. The Pa and Pi values represent the probability of the compound being active and inactive, respectively, for the specified biological activity.

Table 2: Predicted Toxicity Profile of this compound

| Toxicity Endpoint | Prediction | Confidence Score |

|---|---|---|

| Hepatotoxicity | Low Risk | 0.78 |

| Carcinogenicity | Negative | 0.65 |

| Mutagenicity | Negative | 0.82 |

| Cytotoxicity | Low Risk | 0.71 |

Note: This table represents the kind of output provided by toxicity prediction platforms like ProTox-II. The confidence score indicates the reliability of the prediction.

Conformational Analysis and Energetic Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. The energetic landscape provides a map of these conformations and the energy barriers that separate them.

For this compound, the key rotatable bonds are those connecting the phenyl ring to the chiral carbon, the amino group to the chiral carbon, and the carboxyl group to the chiral carbon. Rotation around these bonds gives rise to a multitude of possible conformations, each with a specific energy level.

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface (PES) of the molecule. A PES scan involves systematically changing the dihedral angles of the rotatable bonds and calculating the corresponding energy at each step. This allows for the identification of low-energy, stable conformations (local minima) and the transition states (saddle points) that represent the energy barriers to rotation between them.

The energetic landscape of this compound is influenced by several factors, including:

Steric Hindrance: Repulsive interactions between bulky groups can raise the energy of certain conformations.

Intramolecular Hydrogen Bonding: The presence of the hydroxyl, amino, and carboxyl groups allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize specific conformers. For instance, a hydrogen bond could form between the hydroxyl group on the phenyl ring and the amino group or the carboxyl group.